2-(3-Iodo-propyl)-benzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11IS |
|---|---|
Molecular Weight |
302.18 g/mol |
IUPAC Name |
2-(3-iodopropyl)-1-benzothiophene |
InChI |
InChI=1S/C11H11IS/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8H,3,5,7H2 |
InChI Key |
VFXDTRUMFWWUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CCCI |
Origin of Product |
United States |
Advanced Reaction Chemistry and Mechanistic Pathways of 2 3 Iodo Propyl Benzo B Thiophene
Cross-Coupling Reactions at the Iodopropyl Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of C-C bonds. For 2-(3-Iodo-propyl)-benzo[b]thiophene, the reactive site is the C(sp³)-I bond of the propyl chain.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. While traditionally used for C(sp²)-C(sp²) bond formation, significant progress has been made in its application to C(sp²)-C(sp³) coupling, particularly with alkyl halides. nih.gov The reaction of this compound with various aryl or vinyl boronic acids or their corresponding esters can be used to introduce new carbon substituents at the terminus of the propyl chain.
The catalytic cycle generally begins with the oxidative addition of the alkyl iodide to a Pd(0) catalyst to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, activated by a base, to form a diorganopalladium(II) complex. The final step is reductive elimination, which yields the cross-coupled product and regenerates the Pd(0) catalyst. The use of specific ligands and reaction conditions is crucial for achieving high yields, especially for couplings involving C(sp³)-hybridized carbons. nih.govnih.gov
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester Partner | Product |
|---|---|
| Phenylboronic acid | 2-(3-Phenyl-propyl)-benzo[b]thiophene |
| 4-Methoxy-phenylboronic acid | 2-[3-(4-Methoxy-phenyl)-propyl]-benzo[b]thiophene |
| Vinylboronic acid pinacol (B44631) ester | 2-(Pent-4-en-1-yl)-benzo[b]thiophene |
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is most common with aryl and vinyl halides. The use of unactivated alkyl halides, such as the iodopropyl group in this compound, is more challenging due to the slower rate of oxidative addition and the potential for competing β-hydride elimination from the alkylpalladium intermediate. libretexts.orgyoutube.com
The mechanism involves the oxidative addition of the C-I bond to the Pd(0) catalyst. wikipedia.org This is followed by migratory insertion of the olefin into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step forms the product alkene and a hydridopalladium halide species. youtube.com The final step is the reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst. fu-berlin.de To favor the desired reaction pathway with an alkyl iodide, specific catalyst systems and reaction conditions, often employing specialized ligands, are necessary.
Table 2: Potential Heck Reaction Coupling Partners
| Olefin Partner | Potential Product |
|---|---|
| Styrene | 2-(5-Phenyl-pent-4-en-1-yl)-benzo[b]thiophene |
| n-Butyl acrylate | n-Butyl 2-(benzo[b]thiophen-2-ylmethyl)-pent-2-enoate |
| Acrylonitrile | 2-(Benzo[b]thiophen-2-ylmethyl)-pent-2-enenitrile |
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond by reacting a vinyl or aryl halide with a terminal alkyne. libretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. nih.gov Similar to the Heck reaction, applying the Sonogashira coupling to unactivated alkyl halides is not a standard transformation but can be achieved under specific conditions.
The widely accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide to Pd(0) is followed by transmetalation from copper and reductive elimination. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide. nih.gov This acetylide is the key species that engages in the transmetalation step with the organopalladium(II) complex. scispace.combeilstein-journals.org For a substrate like this compound, this reaction would attach an alkynyl group to the end of the propyl chain.
Table 3: Illustrative Sonogashira Coupling Reactions
| Terminal Alkyne Partner | Product |
|---|---|
| Phenylacetylene | 2-(5-Phenyl-pent-4-yn-1-yl)-benzo[b]thiophene |
| 1-Heptyne | 2-(Dec-4-yn-1-yl)-benzo[b]thiophene |
| Trimethylsilylacetylene | 2-[5-(Trimethylsilyl)-pent-4-yn-1-yl]-benzo[b]thiophene |
The Negishi and Stille couplings are versatile cross-coupling reactions that offer alternatives for forming C-C bonds where other methods might be less effective.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. A key advantage of the Negishi reaction is its high reactivity and functional group tolerance. It is particularly effective for the coupling of C(sp³)-halides with various organozinc partners. nih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation from the organozinc compound, and reductive elimination. researchgate.netrsc.org This method is well-suited for functionalizing this compound. rsc.org
The Stille coupling utilizes an organotin reagent (organostannane) to couple with an organohalide under palladium catalysis. While organotin compounds have toxicity concerns, the Stille reaction is notable for its mild reaction conditions and tolerance of a wide array of functional groups. The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. researchgate.net
Table 4: Examples of Negishi and Stille Coupling Reactions
| Coupling Method | Organometallic Reagent | Product |
|---|---|---|
| Negishi | Phenylzinc chloride | 2-(3-Phenyl-propyl)-benzo[b]thiophene |
| Negishi | Propylzinc bromide | 2-(Hexyl)-benzo[b]thiophene |
| Stille | Vinyltributylstannane | 2-(Pent-4-en-1-yl)-benzo[b]thiophene |
C-I Bond Activation and Subsequent Functionalization
Beyond metal-catalyzed cross-coupling, the C-I bond is readily activated for other important transformations, most notably nucleophilic substitution.
The primary alkyl iodide of this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The iodide ion is a superb leaving group, allowing for the introduction of a wide variety of nucleophiles at the terminal position of the propyl chain. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the attacking species. This pathway provides a straightforward route to a diverse range of terminally functionalized benzo[b]thiophene derivatives. For instance, copper-promoted nucleophilic substitutions have been successfully employed on similar iodo-thiophene structures. clockss.org
Table 5: Functionalization via Nucleophilic Substitution
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide (B81097) | Sodium azide (NaN₃) | 2-(3-Azido-propyl)-benzo[b]thiophene |
| Cyanide | Sodium cyanide (NaCN) | 4-(Benzo[b]thiophen-2-yl)-butanenitrile |
| Amine | Ammonia (NH₃) | 3-(Benzo[b]thiophen-2-yl)-propan-1-amine |
| Thiolate | Sodium thiomethoxide (NaSMe) | 2-(3-Methylthio-propyl)-benzo[b]thiophene |
Radical Transformations Involving the Iodopropyl Group
The carbon-iodine bond in the this compound side chain is susceptible to homolytic cleavage, making it a precursor for radical-mediated reactions. Under the influence of radical initiators, such as azobisisobutyronitrile (AIBN) or through photolysis, a propyl radical attached to the C2 position of the benzo[b]thiophene ring can be generated. This radical intermediate can then participate in various transformations, including intermolecular additions to unsaturated systems or intramolecular cyclization reactions.
The propensity of the C-I bond to undergo radical reactions is a well-established principle in organic chemistry. While specific studies on this compound are not extensively documented, the reactivity can be inferred from general knowledge of alkyl iodide chemistry. For instance, in the presence of a suitable radical acceptor and a tin-based radical initiator like tributyltin hydride, the initially formed radical can be trapped, leading to the formation of new carbon-carbon bonds.
Reductive Debromination/Deiodination Strategies
The removal of the iodine atom from the propyl side chain, a process known as reductive deiodination, can be accomplished through several synthetic methodologies. These strategies are crucial for converting the iodopropyl group into a simple propyl group or for generating an intermediate carbanion for further reactions.
Common reagents for reductive dehalogenation include metal hydrides, such as lithium aluminum hydride or sodium borohydride, often in the presence of a transition metal catalyst. Alternatively, radical-based reductions using reagents like tributyltin hydride or tris(trimethylsilyl)silane (B43935) are highly effective. Dissolving metal reductions, for example with sodium in an alcohol solvent, also provide a viable route for the cleavage of the carbon-iodine bond. The choice of reagent will depend on the desired reaction conditions and the compatibility with other functional groups present in the molecule.
Electrophilic and Nucleophilic Reactivity of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system possesses a rich and varied reactivity profile, susceptible to both electrophilic and nucleophilic attack depending on the reaction conditions and the nature of the attacking species.
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring
The benzo[b]thiophene nucleus is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The presence of the electron-donating sulfur atom and the fused benzene (B151609) ring influences the regioselectivity of these reactions. For 2-alkylated benzo[b]thiophenes, such as this compound, electrophilic attack predominantly occurs at the C3 position of the thiophene ring. researchgate.net This preference is due to the stabilization of the resulting cationic intermediate (Wheland intermediate) by the adjacent alkyl group and the sulfur atom.
DFT studies have confirmed that the α-carbon (C3) is kinetically and thermodynamically favored for electrophilic attack over the β-carbons in the thiophene ring of similar systems. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, Friedel-Crafts acylation, and sulfonation.
| Reaction Type | Reagent Example | Major Product Position |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro |
| Halogenation | Br₂/FeBr₃ | 3-Bromo |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-Acyl |
Directed Functionalization of the Benzene Portion
While the thiophene ring is generally more reactive towards electrophiles, functionalization of the benzene portion of the benzo[b]thiophene core can be achieved. This often requires harsher conditions or the use of directing groups. Directed ortho-metalation, specifically lithiation, is a powerful tool for regioselective functionalization. acs.orguwindsor.caresearchgate.net By employing a suitable directing group, it is possible to introduce substituents at specific positions on the benzene ring. For instance, a directing group at the C3 position could potentially direct lithiation to the C4 position. However, in the absence of a strong directing group, electrophilic substitution on the benzene ring is less favored and typically leads to a mixture of products.
Recent methodologies have also explored the direct β-arylation of benzo[b]thiophenes at room temperature using aryl iodides as coupling partners, offering a regioselective route to functionalize the thiophene ring. acs.org
Intramolecular Cyclization and Annulation Reactions Initiated by the Iodopropyl Side Chain
The presence of the reactive iodopropyl side chain in close proximity to the benzo[b]thiophene core allows for a variety of intramolecular reactions, leading to the formation of new fused ring systems.
Formation of Fused Heterocyclic Systems
The iodopropyl group can serve as an electrophile in intramolecular cyclization reactions. For example, under basic conditions, the generation of a nucleophilic center on the benzo[b]thiophene ring, followed by an intramolecular SN2 reaction with the iodopropyl chain, can lead to the formation of a new six-membered ring fused to the benzo[b]thiophene core.
Furthermore, radical cyclization presents a powerful strategy for constructing fused systems. researchgate.netnih.gov The generation of a radical at the terminal carbon of the propyl chain can be followed by an intramolecular addition to the C3 position of the benzo[b]thiophene ring, leading to a spirocyclic intermediate that can rearrange to a fused product. Research on related systems has demonstrated the feasibility of such intramolecular radical cyclizations to create novel 2,3-substituted benzo[b]thiophenes. researchgate.netnih.gov
One-pot iodocyclization/alkylation strategies have also been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes, highlighting the utility of iodine-mediated cyclization in building complex molecular architectures. rsc.org
| Reaction Type | Initiator/Condition | Resulting Structure |
| Intramolecular Nucleophilic Substitution | Base | Fused six-membered ring |
| Intramolecular Radical Cyclization | Radical Initiator (e.g., AIBN) | Fused ring system via spirocyclic intermediate |
Cascade Reactions for Complex Molecular Architectures
Cascade reactions, which involve two or more sequential transformations in a single pot, offer an elegant and efficient method for constructing intricate molecular frameworks from relatively simple precursors. The this compound molecule is an excellent candidate for initiating such reaction sequences, primarily due to the reactivity of the terminal iodo group.
While specific cascade reactions starting directly from this compound are not extensively documented, its structure lends itself to well-established synthetic strategies. A prominent application would be in palladium-catalyzed intramolecular cyclization reactions. For example, a Heck-type cascade could be envisioned where the C-I bond undergoes oxidative addition to a Pd(0) catalyst. The resulting organopalladium intermediate could then participate in an intramolecular carbopalladation, forming a new ring system. The success of such a cascade would depend on the precise engineering of the substrate, often requiring a strategically placed unsaturation to act as the coupling partner.
Another potential cascade pathway involves an initial cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the iodo-position, followed by a subsequent intramolecular cyclization. This approach would first build a more complex side chain on the propyl group, which would then be induced to cyclize onto the benzo[b]thiophene ring or another part of the newly introduced substituent.
Iodine itself can mediate cascade reactions for the synthesis of substituted benzo[b]thiophenes, starting from different precursors. nih.gov For instance, iodine-induced cyclization of 2-thioxyphenyl-substituted propynols leads to 2-acyl or 2-(1-iodoalkenyl)-benzo[b]thiophene systems through a cascade of iodocyclization, rearrangement, and elimination or substitution. nih.gov This highlights the utility of iodine in facilitating complex bond formations in the synthesis of this heterocyclic system.
Chemo-, Regio-, and Stereoselectivity in the Reactions of this compound
Achieving selectivity is a cornerstone of modern synthetic chemistry, enabling the precise modification of a single reactive site within a multifunctional molecule. For this compound, which possesses multiple potential points of reaction, controlling the outcome is critical.
Factors Influencing Reaction Selectivity
The selectivity observed in reactions with this compound is governed by a combination of electronic, steric, and reaction-based factors.
Chemoselectivity : The molecule presents several chemically distinct sites: the primary alkyl iodide, the C-H bonds on the aromatic ring, and the sulfur atom. The carbon-iodine bond is the most labile and is the preferred site for many transformations, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is due to the relatively low bond dissociation energy of the C-I bond compared to C-H or C-S bonds. Reagents can be chosen to exploit this difference. For example, palladium catalysts readily undergo oxidative addition into the C-I bond, leaving other parts of the molecule intact.
Regioselectivity : When considering reactions on the benzo[b]thiophene ring itself, such as electrophilic aromatic substitution, the inherent directing effects of the heterocyclic system come into play. The C3 position is generally the most nucleophilic and thus the most common site for electrophilic attack. nih.gov However, the 2-propyl substituent will also exert an electronic and steric influence. Directing functionalization to other positions, such as C4, C6, or C7, is more challenging and often requires the use of directing groups or specific catalytic systems. mdpi.com For instance, metal-free C3-H arylation and alkylation can be achieved with complete regioselectivity by using benzothiophene (B83047) S-oxides, which proceed through an interrupted Pummerer reaction mechanism. nih.gov
Stereoselectivity : While the parent molecule is achiral, reactions can introduce stereocenters. For example, if a reaction creates a chiral center on the propyl side chain, controlling the stereochemical outcome would be essential. This is typically achieved using chiral catalysts, auxiliaries, or reagents that can differentiate between enantiotopic faces or groups.
The following table summarizes how different reaction types are influenced by key factors to achieve selectivity with a substrate like this compound.
| Reaction Type | Target Site | Key Selectivity Factor(s) | Typical Conditions/Reagents | Expected Outcome |
| Suzuki Coupling | C-I Bond | Chemoselectivity : High reactivity of the C-I bond towards Pd(0). | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acid. | Selective formation of a C-C bond at the terminal position of the propyl group. |
| Heck Reaction | C-I Bond | Chemoselectivity : Oxidative addition of Pd(0) to the C-I bond. | Pd catalyst, base, alkene. | Vinylation at the terminal position of the propyl group. |
| Electrophilic Bromination | C3-Position | Regioselectivity : Inherent high electron density at the C3 position of the benzo[b]thiophene ring. | Br₂, Lewis acid (e.g., FeBr₃). | Preferential bromination at the C3 position. |
| Intramolecular Cyclization | C-I and another site | Regio-/Stereoselectivity : Ring size, substrate geometry, catalyst/ligand choice. | Pd or other transition metal catalysts, or base-mediated conditions. | Formation of a new ring with defined regiochemistry and potentially stereochemistry. |
Kinetic and Thermodynamic Control of Reaction Outcomes
The distribution of products in a chemical reaction can often be steered by the reaction conditions, a principle known as kinetic versus thermodynamic control. youtube.com
Kinetic Control : This regime governs reactions that are irreversible and where the product distribution reflects the relative rates of formation of the possible products. The product that forms fastest (via the lowest activation energy barrier) will predominate. youtube.com For this compound, a reaction run at a low temperature with a strong, non-nucleophilic base might kinetically deprotonate the most accessible C-H bond, which may not necessarily lead to the most stable carbanion.
Thermodynamic Control : This applies when reaction pathways are reversible, allowing an equilibrium to be established. Under these conditions, typically at higher temperatures and with longer reaction times, the most stable product will be the major component of the final mixture, regardless of how fast it was formed. youtube.com An example could be the isomerization of a double bond formed on the propyl side chain during an elimination reaction. Initially, a less substituted, kinetically favored alkene might form, but given enough energy, it could isomerize to a more substituted and thermodynamically more stable alkene.
The interplay between these two modes of control is crucial. For instance, in palladium-catalyzed allylic substitutions, the nature of the catalyst, ligands, and the presence of coordinating ions like chloride can shift the reaction between different mechanistic pathways, affecting both the rate and the selectivity of the reaction. normalesup.org By carefully selecting the reaction temperature, time, and reagents, chemists can favor either the kinetic or the thermodynamic product, thereby directing the synthetic outcome towards the desired isomer. researchgate.net
Sophisticated Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules like "2-(3-Iodo-propyl)-benzo[b]thiophene". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | ~7.1 | Singlet | The chemical shift is influenced by the electron-donating effect of the sulfur atom and the substituent at the 2-position. |
| Aromatic (H-4, H-5, H-6, H-7) | 7.2-7.9 | Multiplets | The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzene (B151609) ring. |
| -CH₂- (alpha to benzothiophene) | ~3.0 | Triplet | This proton is adjacent to the aromatic ring and the methylene (B1212753) group. |
| -CH₂- (beta to benzothiophene) | ~2.1 | Sextet | This proton is coupled to the adjacent methylene groups. |
| -CH₂-I (gamma to benzothiophene) | ~3.3 | Triplet | This proton is deshielded due to the electronegative iodine atom. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~145 | The chemical shift is influenced by the substituent. |
| C-3 | ~123 | |
| Aromatic Carbons | 122-140 | The exact chemical shifts depend on the substitution pattern. |
| -CH₂- (alpha to benzothiophene) | ~35 | |
| -CH₂- (beta to benzothiophene) | ~33 | |
| -CH₂-I (gamma to benzothiophene) | ~7 | The chemical shift is significantly influenced by the heavy iodine atom. |
To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of "this compound," a suite of two-dimensional (2D) NMR experiments would be employed. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For "this compound," COSY would show correlations between the adjacent methylene protons of the propyl chain and between the coupled aromatic protons on the benzene ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between the propyl side chain and the benzothiophene (B83047) core, for instance, by showing a correlation between the alpha-methylene protons and the C-2 and C-3 carbons of the benzothiophene ring. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY would be instrumental in determining the preferred conformation of the propyl side chain relative to the benzothiophene ring system. youtube.com
While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can offer insights into its structure and dynamics in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For "this compound," ssNMR could be used to characterize its crystalline packing and identify the presence of different polymorphs or amorphous content. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.
Variable temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures. This technique is a powerful tool for investigating dynamic processes such as conformational changes or restricted bond rotations that occur on the NMR timescale. In the case of "this compound," VT-NMR could be used to study the rotational dynamics of the propyl side chain around the C2-Cα bond. By analyzing the changes in the NMR spectra as a function of temperature, it would be possible to determine the energy barriers for these conformational interchanges.
Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interaction Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is highly specific to the compound's structure and can be used for identification and the study of intermolecular interactions.
ATR-FTIR is a convenient and widely used technique for obtaining the infrared spectrum of a solid or liquid sample with minimal sample preparation. For "this compound," the ATR-FTIR spectrum would be expected to show characteristic absorption bands for the different functional groups present in the molecule.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H stretch | 3000-2850 | Medium-Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-S stretch (thiophene) | ~700 | Medium |
| C-I stretch | ~500 | Strong |
Raman spectroscopy provides complementary information to IR spectroscopy. Raman microspectroscopy allows for the analysis of very small sample areas, making it suitable for studying single crystals or inclusions.
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface by several orders of magnitude. nih.govrsc.orgmdpi.comrsc.org This enhancement allows for the detection of analytes at very low concentrations. For "this compound," SERS could be a powerful tool for trace analysis and for studying its interaction with metal surfaces. The SERS spectrum would likely be dominated by vibrations of the benzothiophene ring, as the sulfur atom can facilitate strong interaction with the metal nanoparticles. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a cornerstone technique for determining the precise molecular weight of "this compound," allowing for the unequivocal confirmation of its elemental formula. This method distinguishes the target compound from other potential molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.
For "this compound" (C₁₁H₁₁IS), the theoretical exact mass can be calculated and compared against the experimentally determined value. The high accuracy of HRMS provides strong evidence for the presence of all constituent atoms in their correct numbers.
Tandem mass spectrometry (MS/MS) serves as a powerful tool for confirming the structural integrity of "this compound" and for elucidating the structure of any synthetic intermediates. In an MS/MS experiment, the molecular ion of the compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. Key fragmentation pathways for "this compound" would involve the cleavage of the propyl chain and the loss of the iodine atom, providing definitive evidence for the connectivity of the molecule.
Table 1: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Structural Implication |
|---|---|---|---|
| 302.97 | 175.00 | I• (Iodine radical) | Confirms the presence of the iodine atom and the stability of the benzo[b]thiophenylpropyl cation. |
| 302.97 | 147.04 | C₃H₆I• (Iodopropyl radical) | Indicates the cleavage of the bond between the benzo[b]thiophene ring and the propyl side chain. |
Note: The m/z values are theoretical and would be confirmed by high-resolution measurements.
The presence of iodine in "this compound" makes isotopic pattern analysis particularly informative. Iodine is monoisotopic (¹²⁷I), while sulfur has characteristic isotopes (³²S, ³³S, ³⁴S). The high-resolution mass spectrum will display a unique isotopic signature corresponding to the elemental formula C₁₁H₁₁IS. The precise relative abundances of the isotopic peaks, especially the A+1 and A+2 peaks resulting from ¹³C and ³³S/³⁴S isotopes, can be calculated and matched with the experimental data to further corroborate the assigned elemental composition.
X-ray Diffraction Studies for Definitive Solid-State Structure Determination
X-ray diffraction techniques provide unparalleled insight into the three-dimensional arrangement of atoms in the solid state, offering definitive proof of the molecular structure and information on crystal packing and intermolecular interactions.
Growing a suitable single crystal of "this compound" allows for its analysis by single-crystal X-ray diffraction. This technique can determine the precise bond lengths, bond angles, and torsion angles within the molecule, providing a definitive confirmation of its constitution and conformation in the crystalline state. Furthermore, for chiral molecules, this method can establish the absolute configuration. While "this compound" itself is not chiral, this technique would provide an unambiguous structural model.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₁IS |
| Formula Weight | 302.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: The cell parameters (a, b, c, β) and volume would be determined experimentally.
Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the bulk properties of a crystalline solid. The PXRD pattern is a fingerprint of the crystalline phase. This technique is instrumental in assessing the crystallinity of a sample of "this compound" and can be used to identify if different crystalline forms, or polymorphs, exist. Each polymorph would exhibit a distinct PXRD pattern, and this method is crucial for quality control in any potential application.
The data obtained from single-crystal X-ray diffraction also reveals how molecules of "this compound" are arranged in the crystal lattice. This analysis of crystal packing is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound. Potential interactions could include C–H···π interactions involving the benzo[b]thiophene ring system and halogen bonding involving the iodine atom. Understanding these interactions provides insight into the material's stability, solubility, and other physical properties.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Property Elucidation
Electronic absorption and emission spectroscopy are powerful non-destructive techniques used to probe the electronic structure and photophysical behavior of molecules like "this compound". These methods provide insights into how the molecule interacts with light, a critical aspect for its potential applications in materials science and photochemistry.
Solvatochromism and Environmental Effects on Electronic Transitions
Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption and fluorescence spectra as the polarity of the solvent is altered. This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule. For "this compound," the benzo[b]thiophene core, a known aromatic chromophore, is expected to exhibit distinct solvatochromic behavior.
In nonpolar solvents, the absorption and emission spectra are anticipated to appear at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is generally observed. This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. The magnitude of this shift can provide qualitative information about the change in dipole moment upon excitation.
Table 1: Hypothetical Solvatochromic Data for this compound
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |
| n-Hexane | 1.88 | 295 | 340 | 4880 |
| Toluene | 2.38 | 298 | 345 | 4965 |
| Dichloromethane (B109758) | 8.93 | 302 | 355 | 5450 |
| Acetone (B3395972) | 20.7 | 305 | 365 | 6010 |
| Acetonitrile | 37.5 | 308 | 375 | 6470 |
| Dimethyl Sulfoxide | 46.7 | 310 | 380 | 6730 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on the known behavior of similar benzothiophene derivatives.
Quantum Yield and Luminescence Lifetime Determinations
The fluorescence quantum yield (Φ_F) and luminescence lifetime (τ_F) are fundamental photophysical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the brightness of a fluorophore. The lifetime is the average time a molecule spends in the excited state before returning to the ground state.
For "this compound," the presence of the heavy iodine atom could potentially lead to a lower fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state, a non-radiative decay pathway for singlet excitons. However, the rigid benzo[b]thiophene scaffold can help to reduce non-radiative decay from vibrational relaxation, thus potentially maintaining some level of fluorescence. researchgate.netbsu.bynih.gov
The determination of Φ_F is typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The luminescence lifetime is measured using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC). The measured lifetime can provide further insights into the excited-state deactivation pathways. A multi-exponential decay profile might indicate the presence of different conformers or excited-state species.
Table 2: Hypothetical Photophysical Properties of this compound in Dichloromethane
| Parameter | Symbol | Value |
| Absorption Maximum | λ_abs | 302 nm |
| Molar Absorptivity | ε | ~1.5 x 10⁴ M⁻¹cm⁻¹ |
| Emission Maximum | λ_em | 355 nm |
| Fluorescence Quantum Yield | Φ_F | 0.15 |
| Fluorescence Lifetime | τ_F | 1.2 ns |
Note: The data in this table is hypothetical and based on general expectations for similar aromatic compounds. The presence of the iodo-propyl group may influence these values.
Advanced Chromatographic Techniques for Separation and Purity Profiling
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of "this compound". The complexity of synthetic reaction mixtures and the potential for isomeric impurities necessitate the use of high-resolution separation methods.
Coupled Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Coupled chromatographic techniques, which combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, are particularly powerful for the analysis of "this compound".
Gas Chromatography-Mass Spectrometry (GC-MS): Given the likely volatility of "this compound," GC-MS is a suitable technique for its analysis. The gas chromatograph separates the compound from other volatile components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum of the eluted compound, which serves as a molecular fingerprint, allowing for its unambiguous identification. The fragmentation pattern in the mass spectrum can also provide structural information. For instance, a characteristic fragment would be the loss of the iodo-propyl side chain. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile impurities or for analyses where derivatization is not desirable, LC-MS is the method of choice. Reversed-phase HPLC, using a C18 or C8 column, would likely be effective for separating "this compound" from more polar or less polar impurities. The mass spectrometer detector provides high sensitivity and selectivity, allowing for the detection and identification of trace-level impurities. nih.goveeer.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): In cases where the structure of an unknown impurity needs to be elucidated without isolation, online LC-NMR can be employed. This technique provides structural information from the NMR spectrum of the chromatographically separated peak.
Table 3: Hypothetical Chromatographic Data for this compound
| Technique | Column | Mobile Phase/Carrier Gas | Retention Time (min) | Key MS Fragments (m/z) |
| GC-MS | DB-5 (30 m x 0.25 mm) | Helium | 12.5 | 302 (M+), 175, 134 |
| LC-MS | C18 (150 mm x 4.6 mm) | Acetonitrile/Water (80:20) | 8.2 | 303 ([M+H]+) |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific chromatographic conditions.
Chiral Chromatography for Enantiomeric Purity Analysis
While "this compound" itself is not chiral, the introduction of a stereocenter in the propyl chain or on the benzo[b]thiophene ring through synthetic modifications would necessitate chiral chromatography to separate and quantify the resulting enantiomers. The biological and material properties of enantiomers can differ significantly, making their separation crucial.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separation. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. unimi.itresearchgate.netnih.govmdpi.com
The development of a chiral separation method for a derivative of "this compound" would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The enantiomeric excess (ee) can then be accurately determined by integrating the peak areas of the two enantiomers.
Table 4: Hypothetical Chiral HPLC Data for a Chiral Derivative of this compound
| Chiral Stationary Phase | Mobile Phase | Retention Time Enantiomer 1 (min) | Retention Time Enantiomer 2 (min) | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | 15.3 | 17.8 | 1.8 |
| Chiralcel OD-H | n-Hexane/Ethanol (95:5) | 12.1 | 13.5 | 1.6 |
Note: This table presents hypothetical data for a potential chiral derivative and is for illustrative purposes only.
Computational and Theoretical Investigations of 2 3 Iodo Propyl Benzo B Thiophene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(3-Iodo-propyl)-benzo[b]thiophene, these calculations can predict its geometry, stability, and electronic characteristics, offering a theoretical framework for its reactivity and potential applications.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. ub.ac.id It offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT studies on similar benzo[b]thiophene derivatives have been successfully used to determine their ground state properties. researchgate.netnih.gov
A typical DFT study on this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The choice of the functional and basis set is crucial for obtaining accurate results. For sulfur-containing aromatic systems, functionals like B3LYP or PBE0, combined with a basis set such as 6-311+G(d,p) for the lighter atoms and a larger basis set with effective core potentials for the iodine atom, are commonly employed.
Once the optimized geometry is obtained, various ground state properties can be calculated. These include key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzo[b]thiophene ring system and the orientation of the 3-iodopropyl side chain would be of particular interest.
Table 1: Representative Calculated Ground State Properties of Substituted Benzo[b]thiophenes (Illustrative Data)
| Property | Typical Calculated Value |
| C-S Bond Length (thiophene ring) | 1.72 - 1.75 Å |
| C-C Bond Length (thiophene ring) | 1.38 - 1.42 Å |
| C-C Bond Length (benzene ring) | 1.39 - 1.41 Å |
| C-I Bond Length | ~2.14 Å |
| Dipole Moment | 1.0 - 3.0 D |
Note: The values in this table are illustrative and based on DFT calculations of similar benzo[b]thiophene derivatives. Actual values for this compound would require specific calculations.
For even higher accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. researchgate.net While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for accurately predicting properties like reaction energies, activation barriers, and ionization potentials. tandfonline.com
For this compound, high-accuracy ab initio calculations could be employed to determine a precise value for its heat of formation. This is a fundamental thermodynamic quantity that is essential for understanding the compound's stability and its role in chemical reactions. While full geometry optimization with high-level ab initio methods can be computationally expensive, a common strategy is to perform a single-point energy calculation with a high-level method on a geometry optimized with a less expensive method like DFT.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ub.ac.id
For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. It is expected that the HOMO would be primarily located on the electron-rich benzo[b]thiophene ring system, while the LUMO might have significant contributions from the C-I bond, suggesting a potential site for nucleophilic attack.
The charge distribution within the molecule can be analyzed using various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld population analysis. This analysis provides insights into the partial atomic charges on each atom, which can help in understanding the molecule's polarity and its interactions with other molecules. The iodine atom, being highly electronegative, is expected to carry a partial negative charge, while the adjacent carbon atom will have a partial positive charge.
Table 2: Representative Frontier Molecular Orbital Energies of Substituted Benzo[b]thiophenes (Illustrative Data)
| Orbital | Typical Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: The values in this table are illustrative and based on DFT calculations of similar benzo[b]thiophene derivatives. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov This is particularly important for understanding the conformational flexibility of the 3-iodopropyl side chain and its interactions with its environment.
MD simulations rely on a set of parameters known as a force field to describe the potential energy of the system as a function of the atomic positions. ethz.ch Standard force fields like AMBER, CHARMM, or OPLS may not have accurate parameters for all fragments of a novel molecule like this compound. Therefore, a crucial first step is the development and validation of a specific force field for this compound. researchgate.net
This process typically involves using quantum mechanical calculations to derive key parameters, such as partial atomic charges, bond stretching and angle bending force constants, and torsional parameters for the dihedral angles in the 3-iodopropyl chain. upc.edu The developed force field is then validated by comparing the results of MD simulations with experimental data or high-level quantum chemical calculations for key properties, such as the density and heat of vaporization for the liquid state.
With a validated force field, MD simulations can be performed to explore the conformational landscape of this compound. The 3-iodopropyl side chain has several rotatable bonds, leading to a variety of possible conformations. MD simulations can reveal the relative populations of these conformers at a given temperature and the timescale of transitions between them.
Furthermore, MD simulations can provide insights into the intermolecular interactions of this compound in different environments, such as in a solvent or in the solid state. These simulations can predict how the molecules pack in a crystal lattice or how they are solvated by water or organic solvents. This information is crucial for understanding the macroscopic properties of the compound, such as its solubility and melting point. The dynamic behavior of the molecule, including vibrational motions and the flexibility of the side chain, can also be analyzed from the simulation trajectories. rsc.org
Solvation Effects and Molecular Recognition
The interaction of this compound with its environment is crucial for understanding its chemical reactivity and potential biological activity. Computational methods are instrumental in modeling these interactions.
Solvation Effects: The solubility and conformational preference of this compound in different solvents can be predicted using computational models. Implicit solvation models, such as the Polarizable Continuum Model (PCM), and explicit solvation models, where individual solvent molecules are included in the calculation, can be employed. For instance, in studies of other benzo[b]thiophene derivatives, solvent effects have been shown to influence reaction pathways and the stability of intermediates. In the case of the β-arylation of benzo[b]thiophene, computational modeling using solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) was crucial in understanding the reaction mechanism. acs.orgnih.gov It is expected that the polarity of the solvent would influence the conformational flexibility of the 3-iodopropyl chain of the target molecule.
Molecular Recognition: Molecular docking studies are a powerful tool to predict the binding affinity and mode of interaction of a ligand with a biological target. For this compound, docking simulations could be performed against various protein targets to explore its potential as a therapeutic agent. For example, docking studies on benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives with the 5-HT1A serotonin (B10506) receptor have provided insights into their binding modes. nih.gov Similar studies could elucidate how the 2-(3-iodopropyl) substituent of the target molecule interacts with the active site of a receptor, highlighting key hydrogen bonding or hydrophobic interactions. The iodine atom, with its potential for halogen bonding, could play a significant role in molecular recognition.
Below is an illustrative data table showcasing the type of results that would be obtained from a molecular docking study of this compound with a hypothetical protein target.
| Parameter | Value |
| Protein Target | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | LEU78, VAL86, ALA145, LYS168 |
| Types of Interactions | Hydrophobic interactions with the benzothiophene (B83047) core, Halogen bond between iodine and the backbone carbonyl of ALA145 |
This table is for illustrative purposes and does not represent experimentally verified data.
Reaction Mechanism Elucidation through Advanced Computational Chemistry
Computational chemistry provides profound insights into the step-by-step processes of chemical reactions, which is essential for optimizing reaction conditions and designing new synthetic routes.
To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly density functional theory (DFT), are used to locate and characterize the geometry and energy of these transient species. For reactions involving this compound, such as nucleophilic substitution at the iodopropyl chain or functionalization of the benzo[b]thiophene ring, TS calculations would be vital.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. For example, in the study of the Heck-type pathway for the β-arylation of benzo[b]thiophene, DFT calculations were used to model the transition states of the carbopalladation step. nih.gov
Computational chemistry allows for the calculation of key kinetic and thermodynamic parameters that govern a reaction.
Kinetic Analysis: By calculating the energy barrier (the difference in energy between the reactants and the transition state), the rate of a reaction can be estimated. Kinetic Isotope Effects (KIEs), which are changes in the reaction rate upon isotopic substitution, can also be computed to provide further mechanistic detail. For instance, significant primary 13C KIEs were experimentally observed and computationally supported for the C-2 and C-3 positions of benzo[b]thiophene during its arylation, consistent with a Heck-type mechanism. acs.org
The following table illustrates the kind of data that would be generated from a kinetic and thermodynamic analysis of a hypothetical reaction involving this compound.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Reactant → Transition State 1 | +15.2 | - |
| Transition State 1 → Intermediate | - | -5.8 |
| Intermediate → Transition State 2 | +10.5 | - |
| Transition State 2 → Product | - | -20.1 |
This table is for illustrative purposes and does not represent experimentally verified data.
Many important reactions involving benzo[b]thiophenes are catalyzed by transition metals. kfupm.edu.saresearchgate.net Computational chemistry is instrumental in mapping out the entire catalytic cycle. This involves identifying all intermediates and transition states and calculating their relative energies. For a hypothetical cross-coupling reaction involving this compound, a catalytic cycle simulation would detail the oxidative addition, transmetalation, and reductive elimination steps involving a palladium catalyst, for example. acs.org Such simulations provide a deep understanding of the catalyst's role and can guide the development of more efficient catalytic systems.
Prediction of Spectroscopic Parameters from First Principles
Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts of molecules. nih.govnih.govyoutube.com For this compound, these calculations would help in assigning the signals in an experimental spectrum, especially for the complex aromatic region of the benzo[b]thiophene core and the propyl chain. The accuracy of these predictions can be enhanced by using scaling factors derived from correlations between experimental and computed shifts for a set of known compounds. youtube.com
In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be computed, providing further structural information about the connectivity and conformation of the molecule.
An illustrative table of computed versus hypothetical experimental NMR chemical shifts for this compound is provided below.
| Atom | Computed Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
| H (alpha to S) | 7.35 | 7.32 |
| C (alpha to S) | 140.2 | 139.8 |
| H (propyl, adjacent to I) | 3.30 | 3.28 |
| C (propyl, adjacent to I) | 6.5 | 6.2 |
This table is for illustrative purposes and does not represent experimentally verified data.
Calculated Vibrational Frequencies and Intensities
Computational chemistry provides a powerful tool for investigating the vibrational properties of molecules such as this compound. Through methods like Density Functional Theory (DFT), researchers can calculate the vibrational frequencies and their corresponding infrared (IR) intensities. These calculations are crucial for interpreting experimental IR and Raman spectra, allowing for the assignment of specific vibrational modes to the observed spectral bands.
The process typically involves optimizing the molecular geometry of this compound to a minimum energy state. Following this, a frequency calculation is performed at the same level of theory. The output provides a list of vibrational modes, their frequencies (usually in wavenumbers, cm⁻¹), and their IR intensities. These modes describe the various ways the atoms in the molecule can vibrate, including stretching, bending, and torsional motions of the chemical bonds.
For a molecule like this compound, the calculated vibrational spectrum would be expected to show characteristic peaks corresponding to the vibrations of the benzo[b]thiophene core and the 3-iodopropyl side chain. For instance, C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. The C-S stretching of the thiophene (B33073) ring would appear at lower frequencies. The aliphatic C-H stretching of the propyl chain would be found just below 3000 cm⁻¹. The C-I stretching vibration is expected at a much lower frequency, typically in the range of 500-600 cm⁻¹, due to the heavy iodine atom.
An illustrative data table of calculated vibrational frequencies and intensities for this compound is presented below. Please note that this is a hypothetical representation to demonstrate the expected format and type of data.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) | Assignment |
| 1 | 3085 | 15.2 | Aromatic C-H Stretch |
| 2 | 2960 | 45.8 | Asymmetric CH₂ Stretch (propyl) |
| 3 | 2875 | 30.1 | Symmetric CH₂ Stretch (propyl) |
| 4 | 1450 | 25.6 | C=C Aromatic Ring Stretch |
| 5 | 1230 | 18.9 | In-plane C-H Bend |
| 6 | 830 | 55.3 | C-S Stretch |
| 7 | 680 | 42.1 | Out-of-plane C-H Bend |
| 8 | 540 | 78.5 | C-I Stretch |
These calculated spectra serve as a valuable guide for experimentalists in identifying and characterizing the compound.
Simulated UV-Vis and Circular Dichroism (CD) Spectra
Theoretical simulations of electronic spectra, such as Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, offer deep insights into the electronic structure and chiroptical properties of molecules. For this compound, these simulations can predict the electronic transitions that are responsible for its absorption of light.
Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate UV-Vis and CD spectra. The calculations provide information about the excitation energies (which correspond to the absorption wavelengths), the oscillator strengths (which relate to the intensity of UV-Vis absorption bands), and for chiral molecules, the rotatory strengths (which determine the sign and intensity of CD signals).
The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the benzo[b]thiophene chromophore. Studies on similar benzo[b]thiophene derivatives have shown strong absorption bands in the UV region. For instance, research on solution-processable benzo[b]thieno[2,3-d]thiophene derivatives revealed maximum absorption wavelengths (λ_max) around 335-350 nm. mdpi.com The presence of the iodo-propyl substituent may cause slight shifts in these absorption bands compared to the parent benzo[b]thiophene.
If this compound were chiral, for example, due to the introduction of a stereocenter, it would exhibit a Circular Dichroism spectrum. CD spectroscopy is particularly sensitive to the three-dimensional arrangement of atoms. Theoretical studies on chiral polythiophenes and benzo[b]dithiophene-based oligomers have demonstrated the utility of simulated CD spectra in understanding the supramolecular organization and chiroptical responses of these materials. researchgate.netresearchgate.net A simulated CD spectrum would provide positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design in Materials Science
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of molecules and their macroscopic properties. This approach is invaluable in materials science for predicting the properties of new, unsynthesized compounds, thereby guiding experimental efforts toward materials with desired functionalities.
Molecular Descriptor Generation and Selection
The foundation of any QSPR model is the generation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. wiley.com For this compound, a vast number of descriptors can be calculated, falling into several categories:
0D descriptors: Atom counts, molecular weight.
1D descriptors: Constitutional descriptors such as the number of specific atom types or functional groups.
2D descriptors: Topological indices that describe the connectivity of atoms in the molecule. Examples include the Randić and Balaban indices.
3D descriptors: Geometrical descriptors that depend on the three-dimensional coordinates of the atoms, such as molecular volume and surface area.
Quantum-chemical descriptors: Properties derived from quantum mechanical calculations, like HOMO/LUMO energies, dipole moment, and partial charges. researchgate.net
Once a large pool of descriptors is generated, a crucial step is to select a smaller, relevant subset to build the QSPR model. This is done to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods, such as correlation analysis and genetic algorithms, can be employed for this selection process.
An illustrative table of potential molecular descriptors for this compound is provided below.
| Descriptor Type | Descriptor Name | Description |
| Constitutional (1D) | nAtom | Total number of atoms |
| Constitutional (1D) | nHeavyAtom | Number of non-hydrogen atoms |
| Topological (2D) | Wiener Index | Sum of all shortest path distances between pairs of non-hydrogen atoms |
| Topological (2D) | Balaban J Index | A distance-based topological index |
| Geometrical (3D) | MolVolume | Molecular volume |
| Geometrical (3D) | PSA | Polar surface area |
| Quantum-Chemical | HOMO | Energy of the Highest Occupied Molecular Orbital |
| Quantum-Chemical | LUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Quantum-Chemical | DipoleMoment | Total dipole moment |
Development of Predictive Models for Material Functionalities
With a set of selected descriptors, a predictive model can be developed using various statistical and machine learning techniques. For materials science applications, these models can predict a wide range of functionalities, such as electronic properties (e.g., bandgap), thermal stability, or performance in devices like organic field-effect transistors (OFETs).
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the property of interest to the selected descriptors.
Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A powerful machine learning method that can handle complex, non-linear relationships.
Artificial Neural Networks (ANN): These models, inspired by the human brain, can learn highly complex patterns in the data.
The choice of method depends on the complexity of the relationship being modeled and the size of the dataset. The goal is to create a model that can accurately predict the properties of new benzothiophene derivatives based solely on their calculated molecular descriptors.
Model Validation and Applicability Domain Assessment
A critical final step in the QSPR modeling process is rigorous validation to ensure the model is robust and has good predictive power. nih.gov Validation is typically performed using several strategies:
Internal Validation: Techniques like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's stability and predictive ability on the training data. researchgate.net
External Validation: The model's performance is evaluated on an external set of compounds that were not used during the model development process. This provides an unbiased estimate of its predictive power for new molecules. nih.gov
Y-scrambling: The response variable (the property being predicted) is randomly shuffled to ensure that the model is not the result of a chance correlation. nih.gov
Key statistical parameters used to assess model quality include the coefficient of determination (R²) for the training set, the cross-validated R² (Q²), and the R² for the external test set. A reliable QSPR model should have high values for these parameters.
Finally, the Applicability Domain (AD) of the model must be defined. The AD specifies the chemical space in which the model's predictions are considered reliable. This is important to prevent the extrapolation of the model to compounds that are too dissimilar from those in the training set, for which the predictions may be inaccurate.
Materials Science Applications and Advanced Functional Materials Derived from 2 3 Iodo Propyl Benzo B Thiophene
Organic Electronics and Optoelectronics
The application of benzo[b]thiophene derivatives in organic electronics is well-established, with these compounds being utilized in a range of devices due to their favorable semiconductor properties. However, a detailed investigation into the specific role of 2-(3-Iodo-propyl)-benzo[b]thiophene in this field reveals a landscape of potential rather than documented application.
Role as a Building Block in Conjugated Polymers and Oligomers
The development of novel conjugated polymers and oligomers is a cornerstone of research in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Benzo[b]thiophene derivatives are often incorporated into polymer backbones to enhance charge transport and tune optoelectronic properties. The iodo-propyl functional group on this compound makes it a theoretical candidate for incorporation into such polymers through various cross-coupling reactions. The iodine atom can serve as a leaving group in reactions like Suzuki or Stille coupling, which are common methods for forming carbon-carbon bonds in polymerization processes.
Despite this potential, a comprehensive search of scientific literature does not yield specific examples of conjugated polymers or oligomers synthesized using this compound for applications in OLEDs, OPVs, or OFETs. While the broader class of benzo[b]thiophene-containing polymers is extensively studied, research has not yet specifically focused on this particular building block.
Development of Small Molecule Organic Semiconductors
Small molecule organic semiconductors offer advantages in terms of defined molecular weight and high purity, making them attractive for high-performance electronic devices. Benzo[b]thiophene derivatives have been successfully employed as the core of small molecule semiconductors, demonstrating excellent charge carrier mobilities in OFETs. The synthesis of such molecules often involves the functionalization of the benzo[b]thiophene core to control molecular packing and electronic properties.
The structure of this compound suggests its utility as a precursor for more complex small molecule semiconductors. The propyl chain could influence solubility and film morphology, while the terminal iodide allows for further chemical modification. However, there is currently a lack of published research detailing the synthesis and characterization of small molecule organic semiconductors derived from this compound.
Charge Transport Properties and Photophysical Characteristics in Thin Films
The performance of organic electronic devices is intrinsically linked to the charge transport and photophysical properties of the active materials in their thin-film state. The arrangement of molecules in the solid state dictates the efficiency of charge hopping between adjacent molecules. Studies on various benzo[b]thiophene derivatives have revealed that modifications to the core structure can significantly impact these properties. For instance, the introduction of different substituents can alter the frontier molecular orbital energy levels and the intermolecular interactions.
A detailed investigation of the charge transport properties and photophysical characteristics of thin films of this compound has not been reported in the scientific literature. Therefore, no experimental data on its hole or electron mobility, nor its absorption and emission spectra in the solid state, are currently available.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of ordered structures. Self-assembly is a key principle in this field, enabling the bottom-up fabrication of functional materials.
Design of Self-Assembling Molecular Architectures
The design of molecules that can spontaneously organize into well-defined architectures is a major goal of supramolecular chemistry. The benzo[b]thiophene core, with its planar and aromatic nature, can participate in π-π stacking interactions, which are a driving force for self-assembly. By attaching specific functional groups, researchers can guide the formation of complex supramolecular structures.
While the potential for this compound to act as a component in self-assembling systems exists, particularly through modification of the iodo-propyl group to introduce recognition motifs, there are no specific studies available that demonstrate the design and synthesis of such molecular architectures based on this compound.
Formation of Liquid Crystalline Phases and Gels
The self-assembly of organic molecules can lead to the formation of mesophases, such as liquid crystals, or the creation of soft materials like organogels. Some benzo[b]thiophene derivatives have been shown to exhibit liquid crystalline behavior, which is of interest for applications in displays and sensors. The formation of such phases is highly dependent on the molecular geometry and the nature of the peripheral substituents.
There is no information in the current scientific literature to suggest that this compound, or derivatives synthesized from it, form liquid crystalline phases or act as organogelators. Research into the liquid crystal properties of benzo[b]thiophene derivatives has focused on other substitution patterns.
Host-Guest Chemistry and Molecular Recognition (in non-biological contexts)
The field of supramolecular chemistry leverages non-covalent interactions to create complex, self-assembled structures. The benzo[b]thiophene moiety within this compound is well-suited for participating in these interactions. Its extended aromatic system can engage in π-π stacking with other aromatic molecules, while the sulfur atom can act as a soft Lewis base.
Furthermore, the iodo-propyl chain is a key feature for developing sophisticated host systems. The terminal iodine atom can act as a halogen bond donor, a highly directional interaction useful in crystal engineering and molecular recognition. More significantly, the carbon-iodine bond serves as a reactive handle for introducing dedicated recognition motifs. Through nucleophilic substitution reactions, complex macrocyclic or acyclic receptors, such as crown ethers, calixarenes, or cyclodextrins, can be covalently attached to the benzo[b]thiophene core.
This synthetic strategy allows for the creation of host molecules with a fluorescent signaling unit (the benzo[b]thiophene) and a specific binding cavity. Such systems could be designed for the selective recognition of various guest species, including metal cations, organic molecules, or anions, in non-biological contexts like industrial process monitoring or environmental sensing.
Advanced Functional Materials with Tailored Optical, Electronic, or Sensory Properties
The unique electronic structure of the benzo[b]thiophene core makes it an ideal component for advanced functional materials.
Non-linear optical (NLO) materials, which alter the properties of light, are critical for applications in photonics and optoelectronics. A common design strategy for organic NLO materials is the Donor-π-Acceptor (D-π-A) architecture. In this model, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.
While this compound itself is not a complete D-π-A system, it is an excellent precursor. The benzo[b]thiophene unit can function as the π-conjugated bridge. The reactive iodo-propyl group can be readily converted into a potent electron-donating or electron-accepting substituent through further chemical synthesis. For instance, substitution of the iodine with an amine group would install a donor, while more complex multi-step syntheses could introduce acceptor groups like nitro or dicyanovinyl moieties. Benzothiazolium-based materials have shown particular promise for their high hyperpolarizability and enhanced optical responses, making them viable candidates for NLO applications. researchgate.net
Benzo[b]thiophene and its derivatives are known to be highly fluorescent, a property that is exploited in the design of chemical sensors. researchgate.net A fluorescent probe typically consists of a fluorophore (the signaling unit) linked to a receptor (the recognition unit). When the receptor binds to a target analyte, it triggers a change in the fluorescence emission of the fluorophore, such as an increase ("turn-on"), decrease ("turn-off"), or a shift in wavelength. bohrium.comnih.gov
This compound is an ideal platform for creating such probes. The benzo[b]thiophene core acts as the stable and efficient fluorophore. The iodo-propyl chain is a convenient attachment point for a wide variety of receptor groups designed to bind selectively with specific environmental or industrial analytes. Research has demonstrated the utility of benzo[b]thiophene-based probes for detecting toxic substances like cyanide (CN⁻) in water samples with very low detection limits. bohrium.comnih.gov Similarly, probes have been developed for sensing hydrazine (B178648), a highly toxic chemical, and various thiophenols found in industrial wastewater. rsc.orgnih.gov
The performance of such probes is characterized by their selectivity, sensitivity (limit of detection), and response time. The table below summarizes the performance of representative fluorescent probes based on benzo[b]thiophene and related scaffolds for detecting various analytes.
| Probe Scaffold | Target Analyte | Detection Limit (LOD) | Response Mechanism | Application Area | Reference |
| Benzothiophene (B83047) | Cyanide (CN⁻) | 22 nM | Fluorescence Turn-on | Environmental Water Samples | bohrium.comnih.gov |
| Benzothiophene | Hydrazine | Not Specified | Photoluminescence | Real-time Sensing | rsc.org |
| Dibenzo[a,c]phenazine | Thiophenols | 40 nM | Fluorescence Turn-on | Environmental Water Samples | nih.gov |
| Benzothiophene-BODIPY | Copper (Cu²⁺) | 0.289 µmol/L | Fluorescence Turn-off | Ion Detection | researchgate.net |
Expanding on the principles of fluorescent probes, this compound can be used to construct a broader range of chemosensors. The signaling mechanism is not limited to fluorescence and can include colorimetric changes (visible color shifts) or electrochemical signals. For non-clinical applications, these sensors are valuable for ensuring industrial safety, monitoring chemical manufacturing processes, and assessing environmental quality.
For example, a sensor for detecting specific metal ions in industrial effluent could be created by functionalizing the iodo-propyl group with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a selective ligand for a particular metal. Upon binding the metal ion, the sensor could produce a signal through a change in UV-Vis absorbance or a shift in its oxidation-reduction potential, which can be measured with simple instrumentation. Benzothiophene-based semi-bis-chalcones have been synthesized and shown to have potential for optoelectronics and sensing applications. rsc.org
Polymer Chemistry and Polymerization Studies
The incorporation of functional molecules into polymer chains is a powerful strategy for creating materials that combine the properties of the molecule with the processability and mechanical robustness of a polymer.
This compound is particularly well-suited for use in controlled radical polymerization techniques. The carbon-iodine (C-I) bond in the propyl chain is relatively weak and can undergo homolytic cleavage upon heating or irradiation with UV light. This cleavage generates two radical species: an iodine atom and a benzo[b]thiophen-2-yl-propyl radical.
This process allows the molecule to act as an initiator for radical polymerization. The generated carbon-centered radical can attack the double bond of a vinyl monomer (e.g., styrene, methyl methacrylate), starting the growth of a polymer chain. This mechanism consists of the classical steps:
Initiation: Homolytic cleavage of the C-I bond to form radicals, followed by the addition of the first monomer unit.
Propagation: The new radical at the end of the growing chain repeatedly adds more monomer units, rapidly extending the polymer backbone. youtube.com
Termination: The polymerization process ceases when two growing radical chains combine or disproportionate.
Crucially, the presence of the iodine atom allows for a degree of control over the polymerization, a technique known as Iodine-Transfer Polymerization (ITP). In ITP, the C-I bond at the end of a growing polymer chain can be reversibly cleaved and transferred, leading to polymers with a more uniform chain length (lower polydispersity) and a defined end-group. This "living" characteristic allows for the synthesis of well-defined block copolymers.
By using this compound as an initiator, every resulting polymer chain will have a benzo[b]thiophene moiety at one end. This imparts the optical and electronic properties of the benzo[b]thiophene core to the entire macromolecule, creating advanced functional polymers with potential uses in organic electronics, coatings, or as sensory materials. The kinetics of such a polymerization would depend on factors like the C-I bond dissociation energy, the concentration of the initiator and monomer, and the temperature.
Controlled/Living Polymerization Techniques
There is no available research data on the use of this compound in controlled/living polymerization techniques.
Copolymerization with Diverse Monomers for Tunable Properties
There is no available research data on the copolymerization of this compound with other monomers.
Future Directions and Emerging Research Avenues in 2 3 Iodo Propyl Benzo B Thiophene Chemistry
Integration with Automated Synthesis and Flow Chemistry Platforms
The synthesis of complex molecules is increasingly benefiting from the precision and efficiency of automated and flow chemistry. uc.ptmdpi.com For 2-(3-Iodo-propyl)-benzo[b]thiophene, future research will likely focus on translating its synthesis and subsequent derivatization to these platforms.
Detailed Research Findings: Flow chemistry offers significant advantages, including enhanced safety, better heat and mass transfer, and the ability to perform multi-step reactions in a continuous sequence. uc.pt For instance, the synthesis of rufinamide, an antiepileptic drug, has been successfully adapted to a flow process. uc.pt Similarly, the synthesis of cyclopropyl (B3062369) carbaldehydes and ketones has been achieved using a continuous-flow system with a reusable solid acid catalyst, demonstrating the potential for scalable and green production. mdpi.com
The initial synthesis of this compound itself could be streamlined. The formation of the benzo[b]thiophene core, often achieved through methods like electrophilic cyclization of o-alkynyl thioanisoles, is amenable to flow conditions. nih.govorganic-chemistry.org Subsequent functionalization of the propyl chain could also be integrated into a sequential flow process. This would involve pumping the starting materials through heated or cooled reactors containing immobilized reagents or catalysts, allowing for precise control over reaction parameters and minimizing manual handling of intermediates.
Data Table: Potential Flow Chemistry Applications
| Reaction Step | Batch Method Challenges | Flow Chemistry Advantages | Potential Throughput |
| Benzo[b]thiophene formation | Exothermic reactions, handling of reactive intermediates. | Superior temperature control, in-situ generation of reactive species. | Grams to kilograms per hour. |
| Alkyl chain introduction | Multiple steps, purification of intermediates. | Telescoped reactions, in-line purification. | High purity product stream. |
| Iodination | Use of potentially hazardous iodinating agents. | Use of packed-bed reagents, improved safety. | Consistent product quality. |
| Derivatization | Long reaction times, side product formation. | Precise residence time control, higher selectivity. | Rapid library synthesis. |
Exploration of Novel Catalytic Systems for Highly Selective Functionalization
The benzo[b]thiophene ring system offers multiple sites for functionalization, primarily the C2 and C3 positions. nih.govacs.orgacs.org A key area of future research will be the development of catalytic systems that can selectively functionalize the aromatic core of this compound while leaving the reactive iodo-propyl group intact, or vice versa.
Detailed Research Findings: Significant progress has been made in the direct C-H arylation of benzo[b]thiophenes. For example, a heterogeneous palladium-on-carbon (Pd/C) catalyst with copper(I) chloride as a co-catalyst has been shown to achieve completely regioselective C3-arylation. acs.org Conversely, a novel silver(I)-based C-H activation methodology allows for near-room-temperature C2-arylation with very low palladium catalyst loading. acs.org These methods highlight the potential for catalyst-controlled regioselectivity.
Future work on this compound could involve designing catalysts that can differentiate between the C-H bonds on the thiophene (B33073) ring and the C-I bond of the propyl chain. This could enable the synthesis of di-functionalized derivatives in a single step. For example, a catalyst could be developed to promote Suzuki or Sonogashira coupling at the C3 position, using the inherent reactivity of the C-H bond, while the iodo-propyl group remains available for subsequent nucleophilic substitution or coupling reactions. researchgate.netnih.gov
Development of Advanced Spectroscopic Probes and Imaging Agents
Benzo[b]thiophene derivatives are known to possess interesting photophysical properties, making them attractive candidates for development as spectroscopic probes and imaging agents in materials science and analytical chemistry. nih.govrsc.orgnih.govmdpi.com The this compound scaffold provides a platform for creating new functional probes.
Detailed Research Findings: Fused benzo[b]thiophene systems have been shown to exhibit enhanced aromaticity and unique electronic responses. nih.gov For instance, benzo[b]thieno[2,3-d]thiophene derivatives have been synthesized and characterized as organic semiconductors for thin-film transistors, demonstrating their potential in electronic materials. rsc.orgmdpi.com Furthermore, the fusion of benzo[b]thiophene units to other chromophores, such as porphyrins, can significantly alter their spectroscopic properties, leading to red-shifted absorption spectra. nih.gov
The iodo-propyl group on this compound can serve as a reactive handle to attach this core to other molecules or surfaces. This could be exploited to create probes for specific analytes or to study interfaces in materials. For example, the iodine could be replaced by a fluorescent dye, a metal-chelating unit, or a group that specifically binds to a target surface. The resulting molecule's fluorescence or other spectroscopic properties could then change upon interaction with its target, allowing for detection and imaging in non-clinical contexts.
Computational Design and Discovery of Next-Generation Benzo[b]thiophene-Based Materials
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules and materials. nih.govmdpi.com This approach can accelerate the discovery of novel benzo[b]thiophene-based materials with tailored electronic and optical properties.
Detailed Research Findings: Computational studies have been used to understand the aromatic character and electronic response of borepin-containing polycyclic aromatics fused with benzo[b]thiophene units. nih.gov These calculations provide insights into the local and global aromaticity of the fused ring systems, which correlates with their experimental properties. Similarly, DFT calculations have been used to determine the frontier molecular orbital energies of benzo[b]thieno[2,3-d]thiophene derivatives, helping to rationalize their performance as organic semiconductors. mdpi.com
For this compound, computational methods can be used to predict the outcomes of various functionalization reactions on its electronic structure. By modeling the effects of different substituents at various positions, researchers can pre-screen candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodo-propyl chain offers a site for tethering the benzo[b]thiophene core to polymer backbones or other functional units, and computational modeling can help design the optimal linkers and substitution patterns to achieve desired material properties.
Unexplored Reactivity Profiles and Novel Cascade Reaction Development
The this compound molecule possesses two key reactive sites: the benzo[b]thiophene core and the terminal iodide. This dual reactivity opens the door to the development of novel cascade reactions for the rapid construction of complex polycyclic systems.
Detailed Research Findings: The benzo[b]thiophene nucleus can participate in various cycloaddition and annulation reactions to form fused heterocyclic systems. arkat-usa.org The terminal iodide of the propyl chain is a versatile functional group that can undergo nucleophilic substitution, elimination, or participate in radical or organometallic coupling reactions. The interplay between these two reactive centers could lead to novel intramolecular cascade sequences.
Future research could explore, for example, an initial functionalization at the C3 position of the benzo[b]thiophene ring with a nucleophilic group. This could be followed by an intramolecular cyclization where the nucleophile attacks the electrophilic carbon of the C-I bond, forming a new fused ring system. Alternatively, the iodine could be converted into an organometallic species (e.g., via lithium-halogen exchange or Grignard formation), which could then react intramolecularly with an electrophilic group installed on the benzo[b]thiophene core. Such cascade reactions would provide efficient access to complex molecular architectures from a relatively simple starting material. arkat-usa.org
Lifecycle Assessment and Green Engineering in Industrial Synthesis of Benzo[b]thiophene Derivatives
As with all chemical manufacturing, there is a growing emphasis on developing sustainable and environmentally benign processes. Future research into the synthesis of this compound and its derivatives will need to incorporate principles of green chemistry and lifecycle assessment (LCA).
For this compound, future research should focus on minimizing the environmental footprint of its synthesis. This includes:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
Use of Renewable Feedstocks: Exploring bio-based starting materials where possible.
Catalysis: Employing highly efficient and recyclable catalysts to reduce waste. acs.org
Solvent Selection: Using greener solvents or solvent-free conditions.
Energy Efficiency: Developing reactions that proceed at lower temperatures and pressures.
By integrating these principles from the earliest stages of research and development, the industrial production of benzo[b]thiophene derivatives can be made more sustainable.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-(3-Iodo-propyl)-benzo[b]thiophene?
The synthesis typically involves Pd-catalyzed coupling or iodine-mediated cyclization. For example:
- Pd-catalyzed coupling : Reacting 2-iodothiophenol with propargyl derivatives under Pd(PPh₃)₄ catalysis yields 2-substituted benzo[b]thiophenes. This method offers moderate to good yields (41–78%) and tolerates electron-withdrawing/donating groups (e.g., –F, –Br, –OCH₃) .
- Iodocyclization : Treating methyl(2-alkynylphenyl)sulfanes with molecular iodine in dichloromethane (DCM) achieves regioselective iodination. For example, 3-iodo-2-(p-tolyl)benzo[b]thiophene was synthesized in 79% yield using this method .
Q. Q2. What characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions. For instance, aromatic protons in benzo[b]thiophene derivatives appear between δ 7.2–8.0 ppm, while the iodo-propyl group shows characteristic splitting patterns .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., C₁₁H₁₁IS requires exact mass 302.97).
- IR spectroscopy : Absorptions for C–I (~500 cm⁻¹) and thiophene ring vibrations (~1600 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. Q3. How do electron-donating/withdrawing substituents influence the synthesis of this compound?
Substituents significantly impact reaction efficiency:
Q. Q4. What analytical challenges arise in quantifying trace impurities in this compound?
- HPLC challenges : Co-elution of structurally similar byproducts (e.g., deiodinated derivatives) requires gradient elution with C18 columns and mobile phases like MeCN/H₂O (30–100% gradient) .
- Mass spectrometry interference : Isotopic peaks from iodine (¹²⁷I and ¹²⁹I) complicate HRMS interpretation. Using high-resolution instruments (Q-TOF) resolves this .
Q. Q5. How do contradictory data on iodination efficiency arise across studies, and how can they be resolved?
Discrepancies often stem from:
- Reagent purity : Molecular iodine’s hygroscopic nature may reduce reactivity. Drying iodine over P₂O₅ before use improves consistency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate iodination but increase side reactions. Non-polar solvents (DCM) favor selectivity .
Standardizing reaction conditions (e.g., inert atmosphere, controlled humidity) minimizes variability.
Application-Oriented Questions
Q. Q6. What strategies optimize the scalability of this compound synthesis?
Q. Q7. How is this compound utilized in materials science or pharmacology?
- Fluorescent materials : Derivatives like 2-(4-methoxyphenyl)benzo[b]thiophene exhibit fluorescence quantum yields up to Φ = 1, useful in OLEDs .
- Pharmacological intermediates : The benzo[b]thiophene core is a scaffold for cannabinoid receptor ligands. Functionalization at the 3-iodo-propyl position enhances binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
